molecular formula C21H20ClN3O4S B2976509 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005294-92-7

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2976509
CAS RN: 1005294-92-7
M. Wt: 445.92
InChI Key: MZSOBNSUJKLHNG-UHFFFAOYSA-N
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Description

“N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are significant lead drug candidates based on their various structure–activity relationships (SAR), and their use in pharmaceutics is constantly developing .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains a benzyl group and an amide group.

Scientific Research Applications

Antitumor Agents and Hypoxia-selective Cytotoxicity

Research has highlighted the synthesis of novel hypoxia-selective cytotoxins, including derivatives similar to the mentioned compound, which show promising antitumor activity. These compounds exhibit selective toxicity towards hypoxic (oxygen-deprived) cells, a common characteristic of solid tumors, thereby providing a targeted approach to cancer therapy. The hypoxic selectivity of these compounds stems from their chemical structure, allowing them to undergo bioreduction preferentially in low oxygen environments, leading to cytotoxic effects specifically in tumor cells while sparing healthy tissues (Palmer et al., 1996).

Molecular Interactions and Structural Analysis

Another area of research involves the molecular structure and interaction analysis of benzamide derivatives, which includes compounds like the one . These studies focus on understanding the compound's molecular geometry, dimerization effects, and crystal packing through experimental techniques and theoretical calculations. Insights from these studies are crucial for drug design and development, as they provide information on the stability, solubility, and reactivity of potential pharmaceuticals (Karabulut et al., 2014).

Kinesin Spindle Protein Inhibition

In the quest for anticancer agents, certain derivatives of benzamide have been identified as potent inhibitors of kinesin spindle protein (KSP), a protein essential for mitosis in cell division. Inhibiting KSP can lead to mitotic arrest and subsequent cell death in cancer cells, making it a valuable target for cancer therapy. Research has identified specific benzamide derivatives with significant efficacy in inhibiting KSP, demonstrating potential as novel anticancer agents with favorable pharmacokinetic profiles (Theoclitou et al., 2011).

properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-13(9-18(17)29-2)20(27)25-21-24-15(12-30-21)10-19(26)23-11-14-5-3-4-6-16(14)22/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSOBNSUJKLHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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